molecular formula C7H6FN3 B15246515 6-Fluoro-7-methylimidazo[1,2-a]pyrimidine

6-Fluoro-7-methylimidazo[1,2-a]pyrimidine

Cat. No.: B15246515
M. Wt: 151.14 g/mol
InChI Key: KXNQLUOAYKLQPE-UHFFFAOYSA-N
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Description

6-Fluoro-7-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties.

Preparation Methods

The synthesis of 6-Fluoro-7-methylimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. Common methods include multicomponent reactions, condensation reactions, and intramolecular cyclizations. These reactions often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-Fluoro-7-methylimidazo[1,2-a]pyrimidine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine scaffold.

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-Fluoro-7-methylimidazo[1,2-a]pyrimidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-Fluoro-7-methylimidazo[1,2-a]pyrimidine can be compared with other imidazo[1,2-a]pyrimidine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

6-fluoro-7-methylimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C7H6FN3/c1-5-6(8)4-11-3-2-9-7(11)10-5/h2-4H,1H3

InChI Key

KXNQLUOAYKLQPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=CN2C=C1F

Origin of Product

United States

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